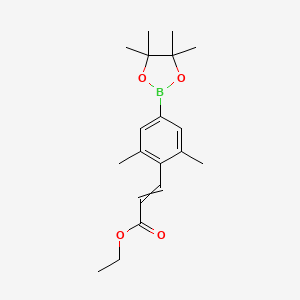![molecular formula C10H12FN3O4S B14000770 n-[(2-Fluoroethyl)(nitroso)carbamoyl]-4-methylbenzenesulfonamide CAS No. 33024-49-6](/img/structure/B14000770.png)
n-[(2-Fluoroethyl)(nitroso)carbamoyl]-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-[(2-Fluoroethyl)(nitroso)carbamoyl]-4-methylbenzenesulfonamide is a chemical compound with the molecular formula C10H12FN3O4S. It is characterized by the presence of a fluoroethyl group, a nitroso group, and a carbamoyl group attached to a 4-methylbenzenesulfonamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-[(2-Fluoroethyl)(nitroso)carbamoyl]-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonamide with 2-fluoroethyl isocyanate and nitrosating agents under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the nitroso group .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
n-[(2-Fluoroethyl)(nitroso)carbamoyl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
n-[(2-Fluoroethyl)(nitroso)carbamoyl]-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential antineoplastic activity and as a candidate for drug development.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of n-[(2-Fluoroethyl)(nitroso)carbamoyl]-4-methylbenzenesulfonamide involves the interaction of its functional groups with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that can affect cellular processes. The fluoroethyl group can enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(2-Chloroethyl)(nitroso)carbamoyl]cysteamine (CNC-cysteamine): Similar in structure but contains a chloroethyl group instead of a fluoroethyl group.
N-[(2-Fluoroethyl)(nitroso)carbamoyl]cyclohexyl acetate: Contains a cyclohexyl acetate moiety instead of a 4-methylbenzenesulfonamide backbone.
Uniqueness
n-[(2-Fluoroethyl)(nitroso)carbamoyl]-4-methylbenzenesulfonamide is unique due to the combination of its fluoroethyl and nitroso groups, which confer distinct chemical reactivity and biological activity. The presence of the 4-methylbenzenesulfonamide backbone also contributes to its specificity in interacting with certain molecular targets .
Propriétés
Numéro CAS |
33024-49-6 |
|---|---|
Formule moléculaire |
C10H12FN3O4S |
Poids moléculaire |
289.29 g/mol |
Nom IUPAC |
1-(2-fluoroethyl)-3-(4-methylphenyl)sulfonyl-1-nitrosourea |
InChI |
InChI=1S/C10H12FN3O4S/c1-8-2-4-9(5-3-8)19(17,18)12-10(15)14(13-16)7-6-11/h2-5H,6-7H2,1H3,(H,12,15) |
Clé InChI |
QGJCXTUSTDQKLP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N(CCF)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



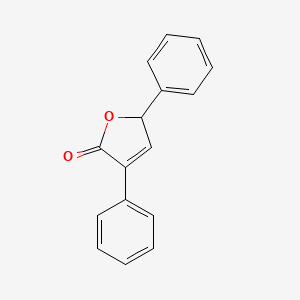
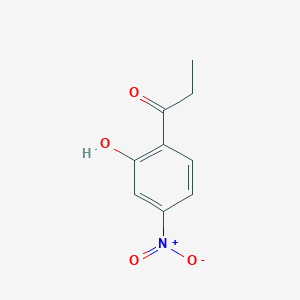
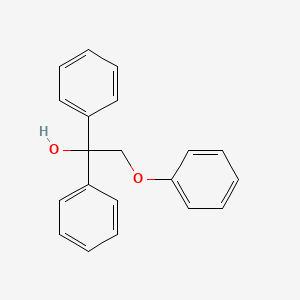
![Diethyl[(3,4-dichlorophenyl)amino]propanedioate](/img/structure/B14000707.png)
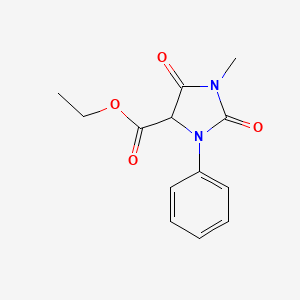

![3-(5-Amino-7-chlorotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B14000724.png)
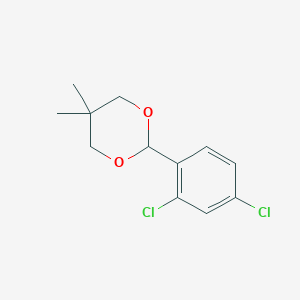
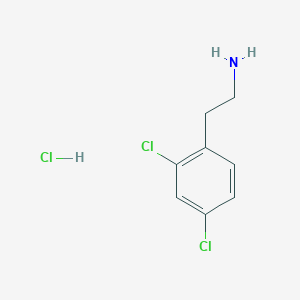

![5-Amino-4-hydroxy[2,2'-bifuran]-3(2H)-one](/img/structure/B14000732.png)

